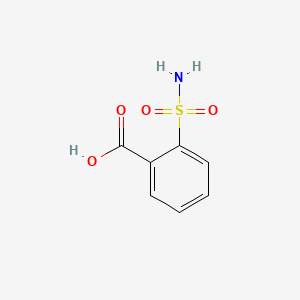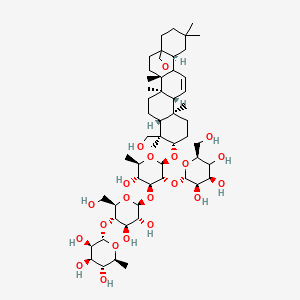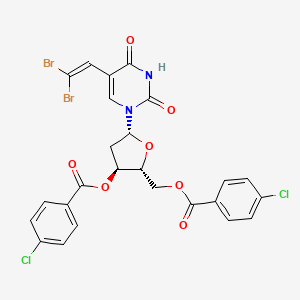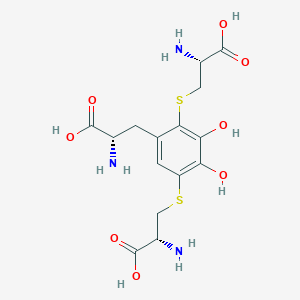
2-磺酰胺苯甲酸
描述
2-Sulfamoylbenzoic acid: is an organic compound with the molecular formula C₇H₇NO₄S . It is also known by other names such as 2-(Aminosulfonyl)benzoic acid and o-Sulfamoylbenzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group at the ortho position. It is a white crystalline solid that is soluble in water and organic solvents.
科学研究应用
2-Sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用机制
Target of Action
The primary target of 2-Sulfamoylbenzoic acid is the LPA2 GPCR (Lysophosphatidic acid receptor 2) . This receptor mediates antiapoptotic and mucosal barrier-protective effects in the gut .
Mode of Action
2-Sulfamoylbenzoic acid interacts with its target, the LPA2 receptor, as an agonist This means it binds to the receptor and activates it, leading to a series of downstream effects
Biochemical Pathways
The activation of the LPA2 receptor by 2-Sulfamoylbenzoic acid affects the arachidonic acid cascade , a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds, known as eicosanoids, exert a variety of physiological effects .
Pharmacokinetics
In silico admet evaluations of similar compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores
Result of Action
The activation of the LPA2 receptor by 2-Sulfamoylbenzoic acid can lead to antiapoptotic effects, promoting cell regeneration, and augmenting DNA repair . This can have significant implications in various physiological and pathological contexts, including gut health and response to ionizing radiation .
生化分析
Biochemical Properties
2-Sulfamoylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. 2-Sulfamoylbenzoic acid acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and influencing physiological processes such as respiration and acid-base balance .
Cellular Effects
The effects of 2-Sulfamoylbenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, 2-Sulfamoylbenzoic acid can alter the pH within cells, affecting various metabolic pathways and cellular activities . Additionally, it has been observed to impact the expression of genes involved in metabolic regulation and stress responses.
Molecular Mechanism
At the molecular level, 2-Sulfamoylbenzoic acid exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions and protons, thereby affecting cellular pH and metabolic processes . The binding interaction is facilitated by the sulfamoyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Sulfamoylbenzoic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that prolonged exposure to 2-Sulfamoylbenzoic acid can lead to sustained inhibition of carbonic anhydrase, resulting in persistent changes in cellular pH and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Sulfamoylbenzoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as metabolic acidosis and respiratory distress . Threshold effects have been observed, where a certain dosage level is required to achieve significant enzyme inhibition and physiological impact.
Metabolic Pathways
2-Sulfamoylbenzoic acid is involved in metabolic pathways related to carbon dioxide hydration and bicarbonate production. By inhibiting carbonic anhydrase, it affects the conversion of carbon dioxide to bicarbonate, thereby influencing the overall metabolic flux and levels of metabolites involved in acid-base balance . The compound also interacts with other enzymes and cofactors involved in metabolic regulation.
Transport and Distribution
Within cells and tissues, 2-Sulfamoylbenzoic acid is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high carbonic anhydrase activity, such as the kidneys and lungs, where it exerts its inhibitory effects.
Subcellular Localization
The subcellular localization of 2-Sulfamoylbenzoic acid is primarily in the cytoplasm and mitochondria, where carbonic anhydrase is abundantly present. The compound’s activity is influenced by its localization, as it needs to be in proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing 2-Sulfamoylbenzoic acid to specific cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: 2-Sulfamoylbenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminobenzoic acid with sulfuryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide , which is then hydrolyzed to yield 2-sulfamoylbenzoic acid .
Industrial Production Methods: Industrial production of 2-sulfamoylbenzoic acid typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 2-Sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Aminobenzoic acids.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
相似化合物的比较
- 4-Sulfamoylbenzoic acid
- 2-Chloro-4-furfurylamino-5-sulfamoylbenzoic acid
- 2,4-Dichloro-5-sulfamoylbenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
Comparison: 2-Sulfamoylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogues, it exhibits different reactivity and binding affinities to molecular targets, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIOKSLVIGAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent) | |
| Record name | 2-Sulfamoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50903017 | |
| Record name | 2-Sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-24-6, 37558-01-3 | |
| Record name | 2-Sulfamoylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Sulfamoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, o-sulfamoyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulphamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CARBOXYBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN32FEG3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of steric hindrance in the anticonvulsant activity of alkyl esters of 2-sulfamoylbenzoic acid?
A: Research suggests that steric factors play a crucial role in the anticonvulsant activity of alkyl esters of 2-sulfamoylbenzoic acid. Studies applying the "Rule of Six" to a series of alkyl esters of 4-amino-2-sulfamoylbenzoic acid revealed that the highly hindered isopropyl and sec-butyl esters exhibited significantly greater potency compared to the less hindered methyl, ethyl, and n-propyl counterparts. [] This observation highlights the importance of steric bulk around the ester group for enhanced anticonvulsant activity.
Q2: How does the position of a chlorine substituent on the benzene ring affect the anticonvulsant activity of alkyl 2-sulfamoylbenzoates?
A: The position of a chlorine substituent significantly influences the anticonvulsant activity of alkyl 2-sulfamoylbenzoates. Research indicates that when the chlorine atom is positioned ortho to the alkoxycarbonyl group, as seen in alkyl 6-chloro-2-sulfamoylbenzoates, steric interactions between the chlorine and ester moiety likely contribute to the potent anticonvulsant activity observed. [] Conversely, when the chlorine is in the para position, as in alkyl 4-chloro-2-sulfamoylbenzoates, these steric interactions are absent, and preliminary results suggest a lack of significant antielectroshock effects. [] This suggests that the specific spatial arrangement of substituents on the benzene ring is crucial for optimal anticonvulsant activity.
Q3: What synthetic routes are commonly employed to prepare alkyl esters of substituted 2-sulfamoylbenzoic acids?
A: Alkyl esters of substituted 2-sulfamoylbenzoic acids can be synthesized through an alcoholysis reaction. This involves passing hydrogen chloride gas through a refluxing solution of a substituted saccharin derivative (e.g., 6-nitrosaccharin or 6-chlorosaccharin) in the desired alcohol. [, ] This method facilitates the direct esterification of the carboxylic acid moiety, yielding the desired alkyl ester.
Q4: Beyond anticonvulsant activity, have other biological activities been reported for alkyl esters of 2-sulfamoylbenzoic acid?
A: While the provided research primarily focuses on the anticonvulsant properties of alkyl esters of 2-sulfamoylbenzoic acid, one study identifies 2-sulfamoylbenzoic acid as a degradation product of saccharin in multivitamin preparations. [] This finding highlights the potential for 2-sulfamoylbenzoic acid derivatives to be present in pharmaceutical formulations and underscores the need for analytical methods to monitor their presence.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)


